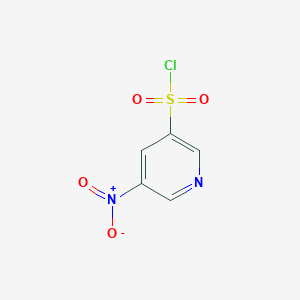
(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride” is a chemical compound with a molecular weight of 254.16 . It is a solid substance stored at room temperature in an inert atmosphere .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 254.16 .Scientific Research Applications
Improved Industrial Synthesis
- Antidepressant Synthesis : A novel synthesis process for sertraline hydrochloride, an effective antidepressant, was developed using N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as an intermediate. This process is environmentally friendly and produces high-purity sertraline hydrochloride (Vukics et al., 2002).
Pharmacological Metabolites
- Metabolite Identification : Chlorphenoxamine metabolites were identified in human urine, including compounds derived from 1-(4-chlorophenyl)-1-phenylethanol. This research is crucial for understanding the metabolism and excretion of chlorphenoxamine (Goenechea et al., 1987).
Catalytic Applications
- Catalyst Synthesis : (4-Phenylquinazolin-2-yl)methanamine was synthesized for use in ruthenium(II) complexes. These catalysts demonstrated high efficiency in transfer hydrogenation reactions, indicating potential applications in industrial organic synthesis (Karabuğa et al., 2015).
Chemical Synthesis and Analysis
- Synthesis of Complex Compounds : Research on synthesizing various chlorophenyl and phenyl-based compounds has been conducted, exploring their potential applications in different scientific fields. These include studies on synthesizing cyclometalated complexes, luminescent compounds, and organic inhibitors for corrosion protection (Hicks et al., 1984; Wang et al., 2015; Singh & Kumar, 2014).
Biomedical Research
- Iron(III) Complexes : Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated photocytotoxic properties in red light, suggesting their potential use in cancer treatment and cellular imaging (Basu et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-phenylphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN.ClH/c20-18-11-9-15(10-12-18)19(21)17-8-4-7-16(13-17)14-5-2-1-3-6-14;/h1-13,19H,21H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXGRGWEVDTXHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C(C3=CC=C(C=C3)Cl)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6-Chloro-2-methylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2367490.png)


![Lithium;6-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2367497.png)

![1-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2367501.png)



![2-Chloro-N-[2-methyl-6-[1-[(1R,2R)-2-methylcyclopropyl]tetrazol-5-yl]phenyl]acetamide](/img/structure/B2367506.png)




